molecular formula C14H21N3S B4673229 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione

5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione

Cat. No. B4673229
M. Wt: 263.40 g/mol
InChI Key: RMWLLXLMMLMYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione, also known as BMTT, is a chemical compound that has been used in various scientific research applications. It belongs to the family of triazine derivatives and has shown promising results in different areas of research.

Mechanism of Action

The mechanism of action of 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer growth, inflammation, and microbial infections. 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has been shown to have antimicrobial properties by disrupting the cell membrane of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione in lab experiments is its relatively simple synthesis method. 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione is also stable under normal laboratory conditions and can be easily stored. However, one of the limitations of using 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione is not fully understood, which can make it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for the research of 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione. One area of research is the development of 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione derivatives that have improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione, which can help in the design of more targeted experiments. In addition, the potential therapeutic applications of 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione in the treatment of cancer, inflammation, and infectious diseases need to be further explored. Overall, 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has shown promising results in various areas of research and has the potential to be a valuable tool in scientific research.

Scientific Research Applications

5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has been found to have antimicrobial properties and has been tested against various strains of bacteria and fungi.

properties

IUPAC Name

5-butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-3-4-9-16-10-15-14(18)17(11-16)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWLLXLMMLMYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CNC(=S)N(C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.